molecular formula C9H18N2O2S B2900874 Thiomorpholine, 4-(4-piperidinyl)-, 1,1-dioxide CAS No. 933693-48-2

Thiomorpholine, 4-(4-piperidinyl)-, 1,1-dioxide

Cat. No.: B2900874
CAS No.: 933693-48-2
M. Wt: 218.32
InChI Key: ANXTVEAHYVGSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Thiomorpholine, 4-(4-piperidinyl)-, 1,1-dioxide” is a chemical compound with the molecular formula C9H18N2O2S . It has an average mass of 218.316 Da and a mono-isotopic mass of 218.108902 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Mechanism of Action

The mechanism of action for “Thiomorpholine, 4-(4-piperidinyl)-, 1,1-dioxide” is not provided in the search results. This information may not be available if the compound is primarily used for research and not intended for human or veterinary use.

Safety and Hazards

The safety and hazards associated with “Thiomorpholine, 4-(4-piperidinyl)-, 1,1-dioxide” are not specified in the search results. As it is a research chemical, it should be handled with appropriate safety measures .

Properties

IUPAC Name

4-piperidin-4-yl-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c12-14(13)7-5-11(6-8-14)9-1-3-10-4-2-9/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXTVEAHYVGSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.786 g of tert-butyl ester of 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-piperidine-1-carboxylic acid is put in 5 ml of dichloromethane. 12.3 ml of 4M hydrochloric acid in dioxane is added at room temperature. The solution is stirred for 18 h and evaporated to dryness. The product thus obtained is returned to the basic state by means of tetraalkylammonium carbonate resin at a rate of 2 g per mmol. 0.555 g of 4-piperidin-4-yl-thiomorpholine 1,1-dioxide is obtained.
[Compound]
Name
tert-butyl ester
Quantity
0.786 g
Type
reactant
Reaction Step One
Name
4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-piperidine-1-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
tetraalkylammonium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.